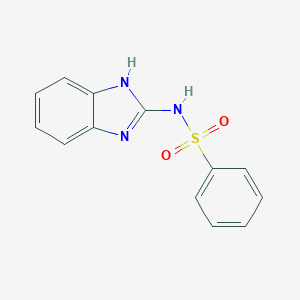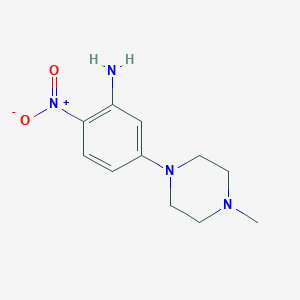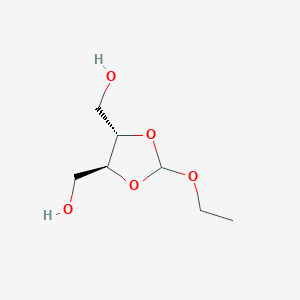![molecular formula C17H18N2OS B187341 n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide CAS No. 6410-76-0](/img/structure/B187341.png)
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thioamides and is synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with carbon disulfide and methyl iodide.
Mécanisme D'action
The mechanism of action of n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. Additionally, n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has been shown to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide. One area of interest is the development of new drugs based on n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide that could be used to treat inflammatory and cancer-related conditions. Additionally, further research is needed to fully understand the mechanism of action of n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with carbon disulfide to form 2,6-dimethylphenyl isothiocyanate. This intermediate compound is then reacted with methyl iodide to yield N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide.
Applications De Recherche Scientifique
N-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
6410-76-0 |
|---|---|
Nom du produit |
n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide |
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H18N2OS/c1-11-7-9-14(10-8-11)16(20)19-17(21)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,18,19,20,21) |
Clé InChI |
SXZRTQBSNPPALL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)



